2-({[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one
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Overview
Description
2-({[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a triazole ring and further substituted with a sulfanyl group and a methylphenyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring by reacting 3-methylphenylhydrazine with phenyl isothiocyanate to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized to form the triazole ring.
Introduction of the Quinazolinone Core: The triazole derivative is then reacted with 2-chloroquinazolin-4(3H)-one in the presence of a base such as potassium carbonate to introduce the quinazolinone core.
Sulfanyl Group Substitution: The final step involves the substitution of the sulfanyl group by reacting the intermediate with a suitable thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents like sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolinone derivatives
Substitution: Various substituted triazole derivatives
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated that this compound may have anticancer properties, making it a candidate for the development of new cancer therapies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, it may induce apoptosis by interacting with proteins involved in cell cycle regulation and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol
- 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one
- 4-Amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
2-({[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one is unique due to its combination of a quinazolinone core with a triazole ring and a sulfanyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the presence of the quinazolinone core enhances its potential as an anticancer agent, while the triazole ring contributes to its antimicrobial activity.
Properties
IUPAC Name |
2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5OS/c1-16-8-7-9-17(14-16)22-27-28-24(29(22)18-10-3-2-4-11-18)31-15-21-25-20-13-6-5-12-19(20)23(30)26-21/h2-14H,15H2,1H3,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYCSSRXCSALCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=NC5=CC=CC=C5C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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